molecular formula C6H8BrClN2O B2835245 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 2126176-92-7

4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No. B2835245
CAS RN: 2126176-92-7
M. Wt: 239.5
InChI Key: YROQYTFIZJFRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For “5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride”, the InChI code is 1S/C6H6BrNO.ClH/c1-4-2-6(9)8-3-5(4)7;/h2-3H,1H3,(H,8,9);1H .

Scientific Research Applications

Synthesis of Derivatives and Their Applications

  • Thiazolo[4,5-d]pyrimidine Derivatives : A study by Bakavoli, Nikpour, and Rahimizadeh (2006) explored the synthesis of thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, suggesting applications in creating new compounds with potential biological activities (Bakavoli, Nikpour, & Rahimizadeh, 2006).

  • Pyridine-Based Derivatives : Ahmad et al. (2017) conducted palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, highlighting the chemical versatility and potential in drug discovery and material science (Ahmad et al., 2017).

  • Vasodilatory Active Nicotinate Esters : Research by Girgis, Kalmouch, and Ellithey (2006) on the synthesis of N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters demonstrated the potential of similar compounds in developing vasodilatory drugs, indicating the relevance of such compounds in medicinal chemistry (Girgis, Kalmouch, & Ellithey, 2006).

Chemical Transformations and Methodologies

  • Selective Amination : Ji, Li, and Bunnelle (2003) described the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, illustrating the use of similar compounds in organic synthesis to achieve high selectivity and yield in functional group transformations (Ji, Li, & Bunnelle, 2003).

  • Regioselective Displacement Reactions : A study by Doulah et al. (2014) on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine showcased the precision in modifying pyrimidine compounds for further chemical research (Doulah et al., 2014).

Safety and Hazards

The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For “5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride”, the hazard statements are H302, H315, H319, H335, and the precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-amino-5-bromo-1-methylpyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O.ClH/c1-9-3-4(7)5(8)2-6(9)10;/h2-3H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROQYTFIZJFRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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